(2-Methoxy-4-propylphenyl)methanol
Overview
Description
(2-Methoxy-4-propylphenyl)methanol, also known as 2-Methoxy-4-propylphenol, is a volatile phenolic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is known for its pleasant clove-like aroma and is commonly found in various natural sources such as Bordeaux wines, liquid smoke, karanda fruit, and oregano . It is also used in the flavor and fragrance industry due to its spicy and sweet phenolic notes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-propylphenyl)methanol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. One common method involves the reaction of guaiacol with propyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of isoeugenol, which is derived from clove oil. The hydrogenation process involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-propylphenyl)methanol undergoes various chemical reactions, including:
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalyst
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of alcohols or hydrocarbons
Substitution: Formation of substituted phenols
Scientific Research Applications
(2-Methoxy-4-propylphenyl)methanol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2-Methoxy-4-propylphenyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding . For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, it can bind to specific receptors in the nervous system, leading to its analgesic and anti-inflammatory effects .
Comparison with Similar Compounds
(2-Methoxy-4-propylphenyl)methanol is structurally similar to other phenolic compounds such as eugenol, isoeugenol, and vanillin. it is unique in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and physical properties . Some similar compounds include:
Eugenol: 2-Methoxy-4-(2-propenyl)phenol
Isoeugenol: 2-Methoxy-4-propenylphenol
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde
These compounds share similar aromatic characteristics but differ in their functional groups and substitution patterns, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
(2-methoxy-4-propylphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h5-7,12H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBAMKKXWDPOOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)CO)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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